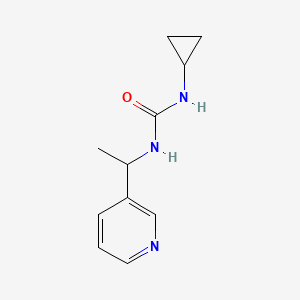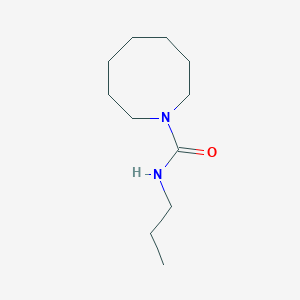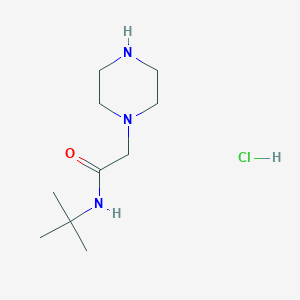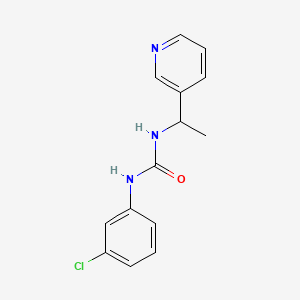
1-Cyclopropyl-3-(1-pyridin-3-ylethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropyl-3-(1-pyridin-3-ylethyl)urea is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of urea derivatives and has been found to have significant pharmacological activity. In
Wirkmechanismus
The mechanism of action of 1-Cyclopropyl-3-(1-pyridin-3-ylethyl)urea is complex and not fully understood. It is believed to act by inhibiting the activity of several key enzymes and signaling pathways involved in cell growth and survival. Specifically, it has been shown to inhibit the activity of several protein kinases, including AKT and ERK, which are involved in cell proliferation and survival. It also appears to activate several pro-apoptotic pathways, leading to cell death.
Biochemical and Physiological Effects
1-Cyclopropyl-3-(1-pyridin-3-ylethyl)urea has been found to have several biochemical and physiological effects. In addition to its ability to inhibit cancer cell growth and induce apoptosis, it has been shown to have anti-inflammatory effects and to modulate the immune system. It has also been found to have neuroprotective effects, suggesting that it may have potential as a treatment for neurological disorders such as Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-Cyclopropyl-3-(1-pyridin-3-ylethyl)urea for lab experiments is its high potency and specificity. It has been found to have significant activity against a variety of diseases at relatively low concentrations. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 1-Cyclopropyl-3-(1-pyridin-3-ylethyl)urea. One area of interest is its potential as an anticancer agent. Further studies are needed to fully understand its mechanism of action and to optimize its efficacy and safety for use in cancer treatment. Another area of interest is its potential as a treatment for neurological disorders. Studies are needed to further explore its neuroprotective effects and to determine its potential for use in treating diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to optimize the synthesis method for 1-Cyclopropyl-3-(1-pyridin-3-ylethyl)urea and to develop more efficient and cost-effective methods for producing this compound.
Synthesemethoden
The synthesis of 1-Cyclopropyl-3-(1-pyridin-3-ylethyl)urea involves the reaction of 1-cyclopropyl-3-aminopropan-1-ol with 3-pyridinecarboxaldehyde in the presence of a catalyst such as zinc chloride. The resulting product is then treated with urea to obtain 1-Cyclopropyl-3-(1-pyridin-3-ylethyl)urea. This synthesis method has been optimized for high yield and purity.
Wissenschaftliche Forschungsanwendungen
1-Cyclopropyl-3-(1-pyridin-3-ylethyl)urea has been extensively studied for its potential therapeutic applications. It has been found to have significant pharmacological activity against a variety of diseases including cancer, inflammation, and neurological disorders. Its potential as an anticancer agent has been particularly well-studied, with several studies demonstrating its ability to inhibit cancer cell growth and induce apoptosis.
Eigenschaften
IUPAC Name |
1-cyclopropyl-3-(1-pyridin-3-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-8(9-3-2-6-12-7-9)13-11(15)14-10-4-5-10/h2-3,6-8,10H,4-5H2,1H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLUZKXHCKCYZRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)NC(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-3-(1-pyridin-3-ylethyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(2-methoxyphenyl)propanamide](/img/structure/B7460783.png)
![2-[3-Methyl-4-(propanoylamino)phenoxy]acetic acid](/img/structure/B7460786.png)




![1-Cyclopentyl-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]urea](/img/structure/B7460820.png)





![2-[4-[2-(4-Methoxyphenoxy)propanoylamino]-3-methylphenoxy]acetic acid](/img/structure/B7460875.png)
